Kinase Inhibition Potency: Quantified Advantage of the 2,6-Dichlorophenyl Motif in FGFR and PDGFR Targeting
In a systematic structure-activity relationship (SAR) study of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, the 6-(2,6-dichlorophenyl) moiety (structurally analogous to the target compound's substitution pattern) conferred potent inhibition across multiple kinases [1]. The compound containing this motif (Compound 4b) inhibited FGFR tyrosine kinase with an IC₅₀ of 0.13 µM and PDGFR with an IC₅₀ of 1.11 µM. Crucially, replacement of the 2,6-dichlorophenyl group with a 3',5'-dimethoxyphenyl functionality (Compound 4e) produced a highly selective FGFR inhibitor (IC₅₀ 0.060 µM) with all other tested kinases showing IC₅₀ values >50 µM, representing a selectivity shift exceeding 400-fold [2].
| Evidence Dimension | Tyrosine kinase inhibitory activity (FGFR IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.13 µM (analog containing 2,6-dichlorophenyl motif) |
| Comparator Or Baseline | IC₅₀ = 0.060 µM for 3',5'-dimethoxyphenyl analog; >50 µM for other kinases |
| Quantified Difference | Selectivity shift exceeding 400-fold; broad-spectrum vs. single-target profile |
| Conditions | In vitro kinase inhibition assay; pyrido[2,3-d]pyrimidine scaffold |
Why This Matters
This demonstrates that the 2,6-dichlorophenyl motif is a critical determinant of kinase selectivity profile, enabling researchers to select CAS 1247154-81-9 as a broad-spectrum kinase probe versus alternative substitution patterns that yield highly selective inhibitors.
- [1] Hamby, J.M.; Connolly, C.J.; Schroeder, M.C.; Winters, R.T.; Showalter, H.D.; Panek, R.L.; Major, T.C.; Olsewski, B.; Ryan, M.J.; Dahring, T.; et al. Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. J. Med. Chem. 1997, 40, 2296-2303. View Source
- [2] Hamby, J.M.; Connolly, C.J.; Schroeder, M.C.; Winters, R.T.; Showalter, H.D.; Panek, R.L.; Major, T.C.; Olsewski, B.; Ryan, M.J.; Dahring, T.; et al. Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. J. Med. Chem. 1997, 40, 2296-2303. View Source
